molecular formula C12H14N2OS B8359300 4-(tert-butylthio)phthalazin-1(2H)-one

4-(tert-butylthio)phthalazin-1(2H)-one

Cat. No. B8359300
M. Wt: 234.32 g/mol
InChI Key: GXJQNWNUXKBNHT-UHFFFAOYSA-N
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Patent
US08859549B2

Procedure details

A mixture of 4-chlorophthalazin-1(2H)-one (200 mg, 1.11 mmol), sodium 2-methylpropane-2-thiolate (248 mg, 2.22 mmol), tris(trifluoromethylsulfonyloxy)scandium (54.5 mg, 0.11 mmol) and K2CO3 (308 mg, 2.22 mmol) was heated at 160° C. under microwave condition for 30 minutes. The mixture was diluted with EtOAc and washed with saturated aqueous NaHCO3, dried (Na2SO4), filtered, and chromatographed (0-30% EtOAc/DCM) to give 52 mg (20%) of the title compound as a white solid: MS (DCI) 235 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Quantity
308 mg
Type
reactant
Reaction Step One
Name
tris(trifluoromethylsulfonyloxy)scandium
Quantity
54.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][N:3]=1.[CH3:13][C:14]([S-:17])([CH3:16])[CH3:15].[Na+].C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O.FC(F)(F)S(O[Sc](OS(C(F)(F)F)(=O)=O)OS(C(F)(F)F)(=O)=O)(=O)=O>[C:14]([S:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][N:3]=1)([CH3:16])([CH3:15])[CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NNC(C2=CC=CC=C12)=O
Name
Quantity
248 mg
Type
reactant
Smiles
CC(C)(C)[S-].[Na+]
Name
Quantity
308 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
tris(trifluoromethylsulfonyloxy)scandium
Quantity
54.5 mg
Type
catalyst
Smiles
FC(S(=O)(=O)O[Sc](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
chromatographed (0-30% EtOAc/DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SC1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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